molecular formula C12H23NO3 B13547556 Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate

Cat. No.: B13547556
M. Wt: 229.32 g/mol
InChI Key: XYLROEHDSTVFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate (CAS 558442-31-2) is a carbamate-based compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . Its structure features a carbamate functional group, which is characterized by a >N−C(=O)−O− linkage . In organic chemistry, carbamates are highly valued as protecting groups for amines, with the tert-butyloxycarbonyl (Boc) group being one of the most common . The presence of both the Boc protecting group and a terminal hydroxy group on a flexible butyl chain makes this molecule a versatile bifunctional synthetic intermediate . It can serve as a crucial building block in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules. For instance, compounds with similar hydroxybutyl-carbamate motifs have been utilized in the synthesis of kinase inhibitors, demonstrating their relevance in pharmaceutical research for developing potential therapeutic agents . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions, consulting its safety data sheet for specific hazard and handling information.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-(4-hydroxybutyl)carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(10-6-7-10)8-4-5-9-14/h10,14H,4-9H2,1-3H3

InChI Key

XYLROEHDSTVFBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)C1CC1

Origin of Product

United States

Preparation Methods

Boc Protection of Amines

The tert-butyl carbamate group is typically introduced by reacting an amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step protects the amine functionality during subsequent transformations.

  • Example: Primary or secondary amines are treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or acetonitrile.
  • The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Preparation of Cyclopropylamines as Key Intermediates

Kulinkovich Reaction Variants

  • The Kulinkovich reaction is a prominent method for synthesizing cyclopropylamines, involving the reaction of esters or nitriles with Grignard reagents and titanium isopropoxide.
  • Variants include the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, which allow conversion of esters, amides, or nitriles into cyclopropylamines.
  • These reactions often require stoichiometric titanium reagents and careful control to minimize side products such as ketones or alkyl amines.
  • After cyclopropylamine formation, Boc protection can be introduced to afford tert-butyl cyclopropylcarbamate intermediates.

Zinc-Mediated Cyclopropylamine Synthesis

  • Zinc-mediated methods have also been reported for cyclopropylamine synthesis, offering alternative routes with potentially milder conditions.
  • These methods can be integrated with Boc protection steps to yield tert-butyl cyclopropylcarbamate derivatives.

Introduction of the 4-Hydroxybutyl Side Chain

Alkylation and Functional Group Transformations

  • The 4-hydroxybutyl chain can be introduced via alkylation reactions using appropriate haloalkyl alcohols or protected hydroxyalkyl halides.
  • Alternatively, aldehyde or ester intermediates bearing the 4-carbon chain can be subjected to reductive amination or nucleophilic substitution to install the hydroxybutyl group onto the cyclopropylamine core.

Selective Hydroxyl Group Protection and Deprotection

  • During synthesis, the hydroxyl group may require protection (e.g., as a silyl ether or acetal) to prevent unwanted side reactions.
  • Final deprotection steps yield the free 4-hydroxybutyl functionality.

Representative Synthetic Route for tert-Butyl Cyclopropyl(4-hydroxybutyl)carbamate

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Kulinkovich Reaction 4-Hydroxybutyl ester or amide Ti(OiPr)4, EtMgBr, Zn, THF, inert atmosphere Cyclopropylamine intermediate 60-80 Stoichiometric Ti reagent required
2 Boc Protection Cyclopropylamine intermediate Boc2O, base (Et3N), DCM This compound 85-95 Mild conditions, standard Boc protection
3 Hydroxyl Group Deprotection* Protected hydroxy intermediate (if applicable) TBAF or acid (TFA/DCM) Final target compound 90-98 Optional, depending on protection strategy

*Hydroxyl protection/deprotection steps depend on synthetic route design.

Detailed Analytical and Characterization Data

Literature and Patent Sources

  • Kulinkovich reaction and its variants are well-documented in peer-reviewed literature (e.g., Chem. Rev. 2000, 100, 2789-2834) and theses detailing zinc-mediated cyclopropylamine synthesis.
  • Boc-protected carbamate derivatives with hydroxyalkyl side chains are described in various synthetic protocols, including patent CN102020589B, which outlines preparation methods for tert-butyl carbamate derivatives relevant to pharmaceutical intermediates.
  • Reductive amination and selective functional group manipulations are standard in synthetic organic chemistry for constructing complex carbamate molecules.
  • Spectroscopic data and synthetic procedures for related carbamate derivatives have been reported in journals such as Tetrahedron and others, providing detailed characterization and yield data.

Summary and Recommendations

  • The preparation of this compound involves a multi-step synthetic sequence centered on cyclopropylamine formation via Kulinkovich or zinc-mediated methods, followed by Boc protection and installation of the hydroxybutyl side chain.
  • Careful control of reaction conditions, stoichiometry, and protection/deprotection strategies is essential to achieve high yields and purity.
  • The methods are supported by extensive literature and patent documentation, ensuring reproducibility and scalability for research or industrial applications.
  • Analytical data should be rigorously collected to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halides and nucleophiles under suitable conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted carbamates with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving carbamate derivatives.

Medicine:

    Drug Development:

Industry:

    Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The cyclopropyl and hydroxybutyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural elements and molecular properties of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound Cyclopropyl, 4-hydroxybutyl C₁₃H₂₅NO₃* 267.34* High hydrophilicity, rigid backbone
tert-Butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Non-hazardous, lab chemical use
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate Hydroxymethyl C₉H₁₇NO₃ 187.24 Short hydroxyl chain, high purity
tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate 4-Bromophenyl C₁₄H₁₈BrNO₂ 328.21 Bromine enables cross-coupling
tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate Oxobutan C₁₃H₂₃NO₃ 265.33 Ketone functionality, synthetic versatility

*Estimated based on structural analogs.

Key Observations:
  • Hydrophilicity : The 4-hydroxybutyl group in the target compound likely increases water solubility compared to aromatic (e.g., bromophenyl ) or shorter-chain (e.g., hydroxymethyl ) analogs.
  • Reactivity: Bromophenyl substituents (e.g., ) facilitate Suzuki-Miyaura coupling, while hydroxyl groups (e.g., ) may undergo oxidation or serve as hydrogen-bond donors.
  • Molecular Weight : The target compound’s higher molecular weight (compared to ) reflects its extended alkyl chain.

Biological Activity

Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and comparative analyses.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group, a cyclopropyl moiety, and a hydroxybutyl chain. This unique structural combination enhances its interaction with biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to form covalent bonds with specific biological molecules. This interaction can lead to modulation of enzyme activity and receptor function, making it a candidate for therapeutic applications.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, which can be beneficial in conditions where enzyme regulation is necessary.
  • Receptor Modulation : It may also interact with receptors, influencing signaling pathways that are critical in various physiological processes.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, we can compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Tert-butyl (4-bromobutyl)carbamateLacks cyclopropyl groupModerate enzyme inhibition
Tert-butyl (4-bromophenyl)carbamateContains bromophenyl groupStronger receptor binding
Phenethyl carbamateLacks tert-butyl and bromobutyl groupsLower bioactivity

This table illustrates how the structural features of this compound may enhance its biological activity compared to other related compounds.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit protective effects against neurotoxic agents like amyloid-beta (Aβ), which is implicated in Alzheimer's disease. For instance, a related compound demonstrated a reduction in TNF-α levels and free radicals in astrocytes exposed to Aβ .
  • In Vitro Studies : In vitro studies have shown that this compound can increase cell viability in astrocytes under stress conditions induced by Aβ . This suggests potential therapeutic roles in neurodegenerative diseases.

Case Studies

  • Astrocyte Protection : A study assessed the protective effects of a structurally related compound on astrocytes exposed to Aβ. The results indicated that treatment with the compound significantly improved cell viability compared to untreated controls .
  • Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes, revealing its potential as an enzyme inhibitor in biochemical assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a cyclopropyl(4-hydroxybutyl)amine derivative under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DCM at 0–25°C) . Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed by HPLC or LC-MS, as demonstrated for analogous carbamates .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of This compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H, singlet), cyclopropyl protons (δ ~0.5–1.2 ppm, multiplet), and hydroxybutyl protons (δ ~1.6–3.6 ppm). The carbamate carbonyl resonates at δ ~155–160 ppm in ¹³C NMR .
  • MS : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns should align with the loss of the tert-butoxy group (Δm/z ~56) .

Q. What role does this compound serve as an intermediate in synthesizing complex organic molecules or pharmaceuticals?

  • Methodological Answer : The tert-butyl carbamate group acts as a protective moiety for amines, enabling selective functionalization of the hydroxybutyl chain (e.g., oxidation to aldehydes or coupling reactions). Similar carbamates are intermediates in drug candidates targeting enzymes or receptors .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges during the synthesis of This compound?

  • Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiopure cyclopropyl precursors (e.g., Sharpless epoxidation-derived intermediates) are employed. For example, highlights cyclopropanation via stereoselective Simmons-Smith reactions .

Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity under acidic/basic conditions?

  • Methodological Answer : The tert-butyl group enhances steric protection, preventing premature hydrolysis. However, strong acids (e.g., TFA) cleave the carbamate to release the amine, while bases (e.g., NaOH) may degrade the hydroxybutyl chain. Stability studies for analogs show >90% integrity in pH 5–7 buffers .

Q. How can computational tools predict physicochemical properties and reactivity of This compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-O carbamate cleavage) and predicts LogP (~2.1) or pKa (~9.5 for the hydroxyl group). Molecular docking studies model interactions with enzymatic targets (e.g., proteases), as seen in ’s analysis of boronate analogs .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Hydrolysis : Competing hydrolysis of the carbamate to tert-butanol and amine byproducts is minimized using anhydrous solvents and controlled temperature .
  • Cyclopropane Ring Opening : Strong nucleophiles (e.g., Grignard reagents) may rupture the cyclopropane; this is avoided by using mild bases (e.g., NaHCO₃) .

Q. How do substituent variations on the cyclopropyl ring affect biological activity and enzyme interactions?

  • Methodological Answer : Halogenation (e.g., Br/Cl substitution) on the cyclopropyl ring, as in , enhances lipophilicity and target binding. SAR studies on analogs show that electron-withdrawing groups increase inhibition potency against kinases by 2–3 fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.